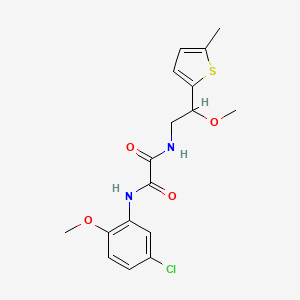

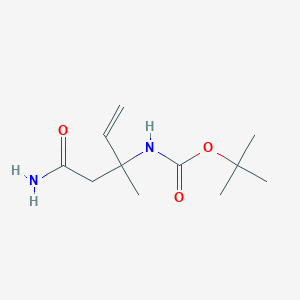

N-Boc-(+/-)-3-氨基-3-甲基戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-(+/-)-3-amino-3-methylpent-4-enamide” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学研究应用

绿色化学

Boc基团的去除,或去保护,已被优化为更环保。 研究人员已开发出利用深共熔溶剂进行N-Boc去保护的可持续方法,这些溶剂既充当反应介质又充当催化剂,为传统方法提供了一种更绿色的替代方案 .

超声波辅助合成

Boc基团可以在无催化剂条件下使用超声波照射引入胺。 这种方法快速、高效,并且在室温下操作,使其成为N-Boc保护胺的一种有吸引力的方法 .

酰胺合成

Boc基团也参与酰胺的合成。 一种新颖的一锅法允许将N-Boc保护的胺直接转化为酰胺,这是一种合成各种酰胺的直接且适用的方法 .

作用机制

Target of Action

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide, also known as tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are prevalent in a wide range of biologically active molecules .

Mode of Action

The mode of action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate involves the protection of amines as less reactive carbamates . The compound achieves this through a straightforward mechanism: the nucleophilic amine attacks the electrophilic anhydride of the compound . This forms a new tetrahedral intermediate, and the elimination of oxygen results in the loss of a carbonate . This carbonate can act as a base or spontaneously decarboxylate to give t-butoxide, which then neutralizes the protonated carbamate .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(+/-)-3-amino-3-methylpent-4-enamide are those involving amines. By protecting amines as less reactive carbamates, the compound prevents these amines from participating in unwanted reactions during organic synthesis . This is particularly important in peptide synthesis .

Pharmacokinetics

It’s known that the compound is stable towards most nucleophiles and bases . This stability, along with its resistance to basic hydrolysis and catalytic hydrogenation, makes it a valuable tool in organic synthesis .

Result of Action

The result of the action of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is the protection of amines as less reactive carbamates . This allows for the selective reaction of other functional groups in the presence of amines, facilitating complex organic synthesis .

Action Environment

The action of tert-butyl N-(1-carbamoyl-2-methylbut-3-en-2-yl)carbamate is influenced by environmental factors such as pH and temperature . The compound is stable under basic conditions, but can be removed under acidic conditions . This allows for the selective deprotection of amines in the presence of other functional groups . Additionally, the compound’s stability can be influenced by the presence of other reagents in the reaction environment .

未来方向

属性

IUPAC Name |

tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIXWVYBPKULAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)

![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)